3-Bromo-4,5-diethoxybenzoyl chloride
Overview
Description
3-Bromo-4,5-diethoxybenzoyl chloride is an organic compound with the molecular formula C11H12BrClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-4,5-diethoxybenzoyl chloride would likely act as an electrophile . The bromine atom in the compound would be replaced by an organoboron reagent in the presence of a palladium catalyst . The exact mode of action would depend on the specific reaction conditions and the organoboron reagent used .
Result of Action
The result of the action of this compound would largely depend on the context in which it’s used. In a Suzuki–Miyaura cross-coupling reaction, for example, it would help form a new carbon–carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the temperature and pH of the reaction environment, the presence of a suitable catalyst, and the specific organoboron reagent used in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzoyl chloride typically involves the bromination of 4,5-diethoxybenzoyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-diethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-Bromo-4,5-diethoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3-Amino-4,5-diethoxybenzoyl chloride or 3-Thio-4,5-diethoxybenzoyl chloride.
Hydrolysis Product: 3-Bromo-4,5-diethoxybenzoic acid.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
3-Bromo-4,5-diethoxybenzoyl chloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a precursor for pharmaceuticals.
Medicine: Potential use in the synthesis of drug candidates with specific biological activities.
Industry: In the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4,5-Diethoxybenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromo-4,5-dimethoxybenzoyl chloride: Similar structure but with methoxy groups instead of ethoxy, affecting its solubility and reactivity.
3-Bromo-4,5-dihydroxybenzoyl chloride: Hydroxy groups instead of ethoxy, leading to different hydrogen bonding and reactivity patterns.
Uniqueness: 3-Bromo-4,5-diethoxybenzoyl chloride is unique due to the presence of both bromine and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various research applications.
Properties
IUPAC Name |
3-bromo-4,5-diethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGSVVDMSRSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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